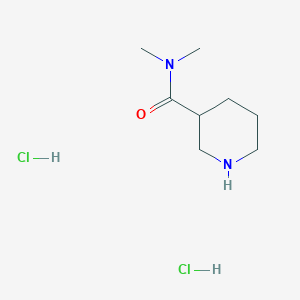

N,N-dimethylpiperidine-3-carboxamide dihydrochloride

Description

N,N-Dimethylpiperidine-3-carboxamide dihydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, with two methyl groups attached to the nitrogen atom of the amide. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound has a molecular formula of C₈H₁₇ClN₂O (base structure) with a molecular weight of 192.69 g/mol and a purity of ≥95% . Its structural features, including the piperidine ring and dimethylcarboxamide substituent, influence its physicochemical properties, such as solubility and stability, which are critical for its reactivity and biological activity.

Properties

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-10(2)8(11)7-4-3-5-9-6-7;;/h7,9H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJGAZZEKAUWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138214-78-3 | |

| Record name | N,N-dimethylpiperidine-3-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperidine-3-carboxamide dihydrochloride typically involves the reaction of piperidine with dimethylamine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

Scientific Research Applications

N,N-dimethylpiperidine-3-carboxamide dihydrochloride has been investigated for various applications:

Catalyst in Organic Synthesis

The compound acts as a catalyst in several organic reactions, enhancing reaction rates and stabilizing reactive intermediates. Its unique structure allows it to facilitate:

- Nucleophilic substitutions

- Coupling reactions

Biochemical Studies

Research has shown that this compound can modulate enzyme activity, making it valuable in:

- Enzyme mechanism studies : Understanding how enzymes interact with substrates.

- Biochemical assays : Evaluating the effects of compounds on enzyme activity.

Pharmacological Research

The compound's potential therapeutic properties have attracted attention, particularly in drug development:

- It has been studied for its interaction with specific molecular targets that may influence protein functions.

- Ongoing research aims to explore its role in treating diseases linked to enzyme dysfunctions.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for certain enzymes involved in metabolic pathways. The compound was found to significantly reduce the activity of target enzymes, suggesting its potential as a lead compound for drug development aimed at metabolic disorders.

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of various compounds included this compound. It demonstrated promising results against neurotropic viruses, indicating its potential application in developing antiviral therapies.

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-[3-(Dimethylamino)propyl]-4-Piperidinecarboxamide Dihydrochloride

- Structure: Features a 4-piperidinecarboxamide group with a 3-(dimethylamino)propyl chain.

- Molecular Formula : C₁₁H₂₄ClN₃O

- Molecular Weight : 249.78 g/mol

- The 4-position substitution on the piperidine ring alters steric and electronic properties compared to the 3-position in the parent compound.

- Applications : Used in pharmaceutical research as a building block for drug candidates targeting neurological disorders .

N,N-Dimethyl-6-(Piperidin-4-Yloxy)Pyridine-3-Carboxamide Dihydrochloride

- Structure : Incorporates a pyridine ring linked via an ether bond to the piperidine moiety.

- Molecular Formula : C₁₄H₂₁ClN₃O₂

- Molecular Weight : 310.79 g/mol

- The ether linkage increases polarity compared to the parent compound .

(3R)-N-(3-Hydroxycyclohexyl)Piperidine-3-Carboxamide Hydrochloride

- Structure : Contains a cyclohexyl group with a hydroxyl substituent attached to the carboxamide nitrogen.

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Molecular Weight : 262.78 g/mol

- Key Differences : The hydroxylated cyclohexyl group enhances hydrophilicity and may improve metabolic stability. The stereochemistry (R-configuration) at the 3-position influences chiral recognition in biological systems .

N,N-Diethylpiperidin-3-Amine Dihydrochloride

- Structure : Substitutes the carboxamide group with a diethylamine moiety.

- Molecular Formula : C₉H₂₁ClN₂

- Molecular Weight : 192.73 g/mol

- Key Differences : The absence of the carboxamide group reduces hydrogen-bonding capacity, while the diethylamine group increases lipophilicity. This structural variation is significant in optimizing blood-brain barrier penetration for CNS-targeted drugs .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Compounds

Solubility and Stability

- This compound : Exhibits pH-dependent solubility, similar to capmatinib dihydrochloride (), with enhanced solubility in acidic conditions due to protonation of the piperidine nitrogen.

- Berotralstat dihydrochloride : Shares the dihydrochloride salt feature, ensuring solubility in low-pH environments, critical for oral bioavailability .

Biological Activity

N,N-Dimethylpiperidine-3-carboxamide dihydrochloride is a synthetic organic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, featuring two methyl groups attached to the nitrogen atom and a carboxamide group at the third carbon position. Its molecular formula is , with a molar mass of approximately 156.23 g/mol. The compound's structural properties facilitate interactions with various biological systems, making it a valuable subject for further studies in medicinal chemistry .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It acts as a catalyst in biochemical reactions by stabilizing reactive intermediates, which enhances reaction rates . The exact pathways and interactions depend on the specific application, but its role in enzyme inhibition and receptor binding is notable .

1. Enzyme Inhibition

Research indicates that this compound is employed in studies involving enzyme mechanisms. Its ability to modulate enzyme activity has implications for drug development, particularly in targeting specific pathways associated with diseases like cancer .

2. Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the context of cancer treatment. For instance, derivatives of piperidine-3-carboxamide have shown promise in inducing senescence-like changes in melanoma cells without significant cytotoxicity to normal cells . This suggests that this compound may have potential as an anticancer agent.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Treatment : A focused library of piperidine derivatives was screened for their ability to induce senescence in melanoma cells. The study identified potent compounds that demonstrated significant antiproliferative activity while sparing normal cells .

- Optimization of ERK5 Inhibitors : Research aimed at developing selective inhibitors for the ERK5 kinase pathway found that modifications to piperidine scaffolds could enhance potency and pharmacokinetic profiles, indicating the relevance of N,N-dimethylpiperidine derivatives in cancer therapy .

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Diethylpiperidine-3-carboxamide hydrochloride | C₉H₁₉ClN₂O | Contains ethyl groups instead of methyl groups |

| 1-Methylpiperidine | C₆H₁₃N | Lacks carboxamide functionality |

| Piperidine | C₅H₁₁N | Simple structure without substituents |

| N-Methylpyrrolidinone | C₆H₁₁NO | Five-membered ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.